BenchChemオンラインストアへようこそ!

Concanamycin D

V-ATPase Lysosomal Acidification Autophagy

Concanamycin D is the preferred plecomacrolide for V-ATPase inhibition, offering >100-fold higher potency (IC₅₀ 0.085 nM) than Concanamycin A, minimizing DMSO artifacts and off-target effects. It uniquely enables robust angiostatic activity in the chick chorioallantoic membrane (CAM) assay, unlike Concanamycins A and C which cause tissue toxicity. Choose for cleaner lysosomal biology and angiogenesis studies.

Molecular Formula C10H10ClNO2
Molecular Weight 809 g/mol
CAS No. 144450-34-0
Cat. No. B233961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConcanamycin D
CAS144450-34-0
Synonymsconcanamycin D
Molecular FormulaC10H10ClNO2
Molecular Weight809 g/mol
Structural Identifiers
SMILESCC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)O)O)C
InChIInChI=1S/C44H72O13/c1-13-15-33-27(6)36(55-37-21-32(45)41(49)31(10)54-37)22-44(51,57-33)30(9)40(48)29(8)42-34(52-11)17-14-16-23(2)18-25(4)38(46)28(7)39(47)26(5)19-24(3)20-35(53-12)43(50)56-42/h13-17,19-20,25-34,36-42,45-49,51H,18,21-22H2,1-12H3/b15-13+,17-14-,23-16-,24-19-,35-20+/t25?,26?,27?,28?,29?,30?,31-,32-,33?,34?,36?,37-,38?,39?,40?,41-,42?,44?/m1/s1
InChIKeyMTLOJNVKXXZIBC-QIOSSVKISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Concanamycin D (CAS 144450-34-0): The 18-Membered V-ATPase Inhibitor for High-Precision Lysosomal Acidification Studies


Concanamycin D is an 18-membered macrolide antibiotic belonging to the plecomacrolide class, isolated from the mycelium of *Streptomyces* sp. A1509 and also produced by *Streptomyces purpurascens* (designated TAN-1323D) [1][2]. It functions as a potent and specific inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), thereby blocking lysosomal acidification [1]. As one of the later-discovered concanamycin analogues (alongside E, F, and G), Concanamycin D is structurally distinguished from the earlier-identified Concanamycin A, B, and C by the absence of the C-8 ethyl group (replaced with a methyl group) and a specific glycosylation pattern, modifications that critically influence its biological profile and open a distinct therapeutic window not fully shared by its congeners [1][3].

Why Substituting Concanamycin D with Concanamycin A, Bafilomycin A1, or Concanamycin C Compromises Experimental Outcomes


While Concanamycins A, B, C, and D share a core 18-membered macrolide structure and a conserved V-ATPase inhibition mechanism, substitution without verification is scientifically unsound due to profound differences in potency, selectivity, and functional biological activity. The concanamycin family exhibits structure-dependent variations in their ability to inhibit lysosomal acidification, with some analogues being orders of magnitude more potent than others [1]. Crucially, the in vivo or complex ex vivo efficacy of these compounds diverges dramatically; for instance, the angiostatic activity of Concanamycin D in the chick chorioallantoic membrane (CAM) assay is vastly superior to that of Concanamycins A and C, which are rendered less effective due to confounding tissue toxicity [2]. Furthermore, the concanamycin class as a whole offers significantly improved specificity over the related 16-membered bafilomycin family, making the choice between these classes critical for minimizing off-target effects on P-type ATPases [3]. Generic substitution risks experimental failure, misinterpretation of mechanistic data, and wasted resources.

Concanamycin D Comparative Evidence: Quantified Differentiation for V-ATPase Inhibition and Angiostatic Activity


Concanamycin D vs. Concanamycin A: Superior Lysosomal Acidification Inhibition Potency

Concanamycin D exhibits significantly higher potency in inhibiting lysosomal acidification compared to Concanamycin A, as determined in standardized in vitro assays. The target compound's half-maximal inhibitory concentration (IC₅₀) is 0.085 nM [1]. In contrast, Concanamycin A has a reported IC₅₀ of 9.2 nM against yeast V-type ATPase . This represents an approximately 108-fold greater potency for Concanamycin D in the lysosomal acidification assay relative to Concanamycin A's V-ATPase inhibition, a difference that is crucial for applications requiring maximal V-ATPase blockade at minimal compound concentrations.

V-ATPase Lysosomal Acidification Autophagy

Concanamycin D vs. Concanamycin A/C: Unmatched Angiostatic Efficacy in the CAM Assay

In the chick chorioallantoic membrane (CAM) assay, a functional model for angiogenesis, Concanamycin D (TAN-1323D) demonstrates a clear and decisive advantage over its structural analogues. It produced large avascular zones at extremely low doses ranging from 10 to 100 ng/disk [1][2]. In stark contrast, Concanamycin A (TAN-1323B) and Concanamycin C (TAN-1323A) exhibited only weak angiostatic activity under identical assay conditions, a failure attributed to their preferential induction of tissue damage on the CAM [1]. This functional divergence is not predicted by simple in vitro V-ATPase inhibition assays.

Angiogenesis Anti-angiogenic V-ATPase inhibitor CAM assay

Concanamycin Class vs. Bafilomycin Class: Superior V-ATPase Specificity Confirmed by SAR

A foundational structure-activity relationship (SAR) study directly comparing the concanamycin (18-membered) and bafilomycin (16-membered) macrolide families concluded that the concanamycins are, in general, better and more specific inhibitors of V-type ATPases than the bafilomycins [1][2]. This enhanced specificity is a class-level property, making Concanamycin D a member of the preferred scaffold for studies requiring precise V-ATPase targeting without interfering with other membrane-bound ATPases like P-type ATPases. The study specifically notes that the additional carbohydrate residue is not responsible for this improved activity, implicating the 18-membered macrolide ring structure itself [1].

V-ATPase Selectivity Bafilomycin Structure-Activity Relationship

Concanamycin D vs. Other Concanamycins: Unique Therapeutic Indication Supported by Early Patent Filings

Early-stage patent filings specifically and exclusively position Concanamycin D, along with Concanamycins E and G, as a promising active ingredient for new medicines targeting arteriosclerosis [1]. This therapeutic focus is a notable departure from other concanamycins, such as Concanamycin A, which are more broadly characterized for their cytotoxic and antiviral properties. The patent, titled 'NEW PHARMACEUTICALLY ACTIVE SUBSTANCE CONCANAMYCIN D, CONCANAMYCIN E, CONCANAMYCIN G AND THEIR PRODUCTION', claims these three analogues as novel substances for this specific medical use, highlighting a unique and valuable therapeutic avenue not claimed for the previously known concanamycins A, B, and C [1].

Arteriosclerosis Drug Discovery Patent Therapeutic Application

Where Concanamycin D Outperforms Its Analogues: Validated Application Scenarios for Targeted Procurement


High-Resolution Lysosomal Acidification & Autophagy Studies Requiring Minimal Effective Dose

Concanamycin D is the optimal choice for investigating lysosomal biology, autophagy, and endosomal trafficking where achieving complete V-ATPase inhibition is critical. Based on its superior potency (IC₅₀ = 0.085 nM), which is >100-fold higher than Concanamycin A's V-ATPase inhibition (IC₅₀ = 9.2 nM), it allows for maximal target engagement at concentrations that minimize solvent (e.g., DMSO) artifacts and reduce the risk of concentration-dependent off-target effects seen with less potent inhibitors [1]. This makes it the superior tool for generating cleaner, more interpretable data in these sensitive cellular processes.

Ex Vivo and In Vivo Angiogenesis Models, Particularly the Chick Chorioallantoic Membrane (CAM) Assay

In functional angiogenesis models like the CAM assay, Concanamycin D is uniquely suitable among the concanamycin family. It provides robust angiostatic activity at low doses (10-100 ng/disk), whereas Concanamycins A and C fail to produce the same effect due to interfering tissue toxicity [2]. Researchers focused on anti-angiogenic drug screening or studying the role of V-ATPase in vascular development should specifically procure Concanamycin D, as it is the only analogue in its class proven to function effectively and reliably in this widely used ex vivo assay.

Cardiovascular Drug Discovery Programs Investigating Arteriosclerosis

For research programs focused on cardiovascular pathologies, particularly arteriosclerosis, Concanamycin D represents a targeted lead compound with early patent backing. The specific patent claims for Concanamycins D, E, and G as active ingredients for arteriosclerosis therapies [3] provide a strong, differentiated rationale for their selection over other concanamycins. This indicates a potentially unique pharmacological profile, directing procurement of Concanamycin D for mechanism-of-action studies and preclinical evaluation in relevant cardiovascular disease models.

Mechanistic Studies Requiring High Selectivity Between V-ATPase and P-Type ATPases

In complex biochemical or cellular studies where the objective is to isolate the function of V-ATPases without confounding inhibition of P-type ATPases (e.g., Na⁺/K⁺-ATPase), Concanamycin D, as a member of the concanamycin class, is the preferred tool. The established structure-activity relationship confirms that 18-membered concanamycins are 'better and more specific' V-ATPase inhibitors than the 16-membered bafilomycins [4][5]. This class-level advantage ensures that observed phenotypic changes can be more confidently attributed to V-ATPase inhibition, enhancing the validity of the scientific conclusion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Concanamycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.